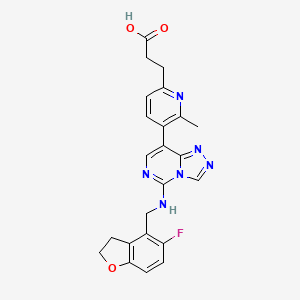![molecular formula C25H42N2O7S B11928740 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid is a complex organic compound with a molecular formula of C25H40N2O3 and a molecular weight of 416.6 g/mol This compound is known for its unique structure, which includes an indole ring system substituted with various functional groups
Preparation Methods
The synthesis of 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid involves multiple steps, including the formation of the indole ring system and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their specific properties and applications. Some examples of similar compounds include:
- Indole-3-acetic acid
- 4,6-dimethyl-1-octylindole
- 2,2-dimethylpropanoylamino-indole derivatives .
This compound’s unique combination of functional groups and structural features distinguishes it from other indole derivatives, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H42N2O7S |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid |
InChI |
InChI=1S/C25H40N2O3.H2O4S/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) |
InChI Key |
PAXYOTBBFFQQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
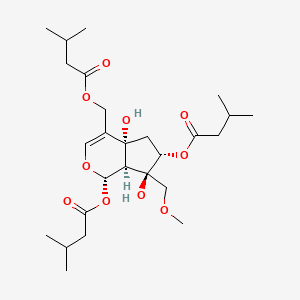
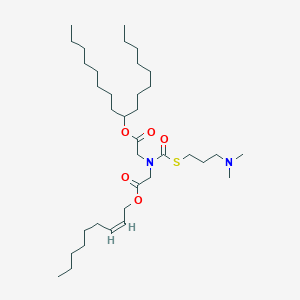


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
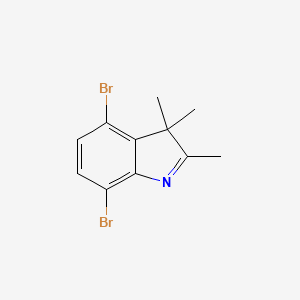
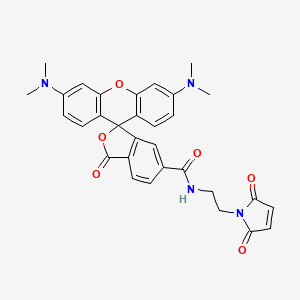
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)

